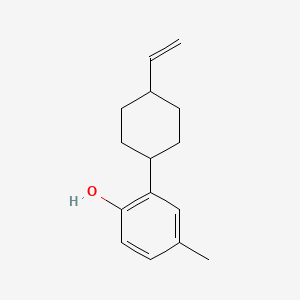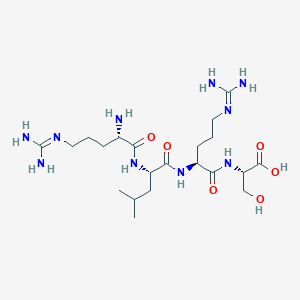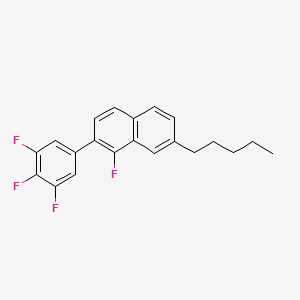
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene is a chemical compound with the molecular formula C21H18F4. It is a derivative of naphthalene, characterized by the presence of fluoro and pentyl groups, as well as a trifluorophenyl moiety.
Preparation Methods
The synthesis of 1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and trifluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene exerts its effects involves interactions with specific molecular targets. The presence of fluoro and trifluorophenyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect molecular pathways and lead to specific biological outcomes .
Comparison with Similar Compounds
1-Fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-2-(3,4,5-trifluorophenyl)naphthalene: Lacks the pentyl group, which can affect its chemical properties and applications.
1-Fluoro-7-pentyl-2-phenyl naphthalene:
1-Fluoro-7-pentyl-2-(3,4-difluorophenyl)naphthalene: Has fewer fluorine atoms, which can influence its chemical behavior and interactions.
Properties
CAS No. |
531527-13-6 |
|---|---|
Molecular Formula |
C21H18F4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-fluoro-7-pentyl-2-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C21H18F4/c1-2-3-4-5-13-6-7-14-8-9-16(20(24)17(14)10-13)15-11-18(22)21(25)19(23)12-15/h6-12H,2-5H2,1H3 |
InChI Key |
XRPFBAQIXZXRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C=CC(=C2F)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)
![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)
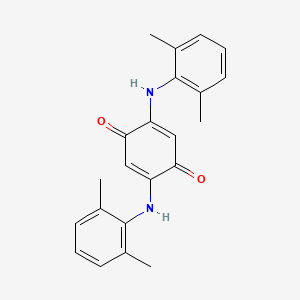
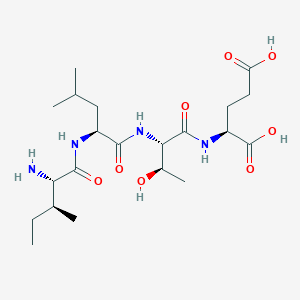


![2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213307.png)
![4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine](/img/structure/B14213308.png)
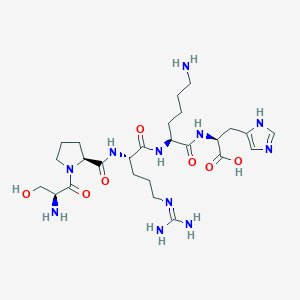
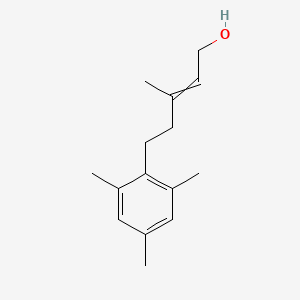
![5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide](/img/structure/B14213328.png)

